3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperazine ring linked to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps:
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or acetic anhydride.
Piperazine Derivative Synthesis: The piperazine ring is functionalized with the oxadiazole moiety through nucleophilic substitution reactions, typically using alkyl halides or sulfonates as electrophiles.
Coupling with Pyridazine: The final step involves coupling the piperazine derivative with a pyridazine ring substituted with a fluorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halides, sulfonates, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and oxadiazole moieties can enhance binding affinity and specificity, while the piperazine ring can modulate the compound’s pharmacokinetic properties . The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1H-pyrazole: Shares the fluorophenyl group but differs in the core structure.
6-(4-Methylpiperazin-1-yl)pyridazine: Similar piperazine and pyridazine rings but lacks the oxadiazole moiety.
5-Methyl-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the piperazine and pyridazine components.
Uniqueness
3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is unique due to its combination of a fluorophenyl group, an oxadiazole moiety, and a piperazine-substituted pyridazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
2-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c1-13-20-23-18(26-13)12-24-8-10-25(11-9-24)17-7-6-16(21-22-17)14-2-4-15(19)5-3-14/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABFNHZGKNEUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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